

# **Application Notes and Protocols for INCB059872 Tosylate Administration in C57BL/6J Mice**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | INCB059872 tosylate |           |
| Cat. No.:            | B15623893           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

INCB059872 is a potent and selective, orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2] Inhibition of LSD1 by INCB059872 leads to an increase in histone H3 lysine 4 (H3K4) methylation and histone H3 lysine 9 (H3K9) methylation. This dual effect results in the heightened expression of tumor suppressor genes and a reduction in the transcription of genes that promote tumor growth.[1] [3] These application notes provide detailed protocols for the preparation and administration of INCB059872 tosylate to C57BL/6J mice, a commonly used inbred mouse strain in biomedical research. The provided methodologies are based on established preclinical studies and are intended to guide researchers in designing their own experiments.

### **Mechanism of Action: LSD1 Inhibition**

INCB059872 irreversibly inhibits LSD1, which is a component of the CoREST repressor complex. This complex, which includes GFI1 (Growth Factor Independence 1), is crucial for the transcriptional regulation of genes involved in hematopoietic differentiation. By inhibiting LSD1, INCB059872 disrupts the repressive function of the CoREST complex, leading to altered gene expression and subsequent cellular differentiation.[4][5][6]





Click to download full resolution via product page

Caption: Simplified signaling pathway of LSD1 inhibition by INCB059872.

### **Quantitative Data Summary**

The administration of INCB059872 to C57BL/6J mice has been shown to induce hematological changes, most notably a decrease in platelet counts. The following table summarizes the observed effects on platelet levels at a dose of 10 mg/kg administered daily via oral gavage.



| Treatment Day                                                                  | Platelet Count (cells/μL) | Percent Change from<br>Baseline |
|--------------------------------------------------------------------------------|---------------------------|---------------------------------|
| 0                                                                              | ~1,200,000                | 0%                              |
| 4                                                                              | ~800,000                  | -33%                            |
| 6                                                                              | ~600,000                  | -50%                            |
| Data is approximated from graphical representations in preclinical studies.[7] |                           |                                 |

# **Experimental Protocols**Preparation of INCB059872 Tosylate for Oral Gavage

Two primary formulations have been reported for the oral administration of INCB059872 in mice. The choice of vehicle may depend on the specific experimental requirements and institutional guidelines. It is recommended to prepare the dosing solution fresh daily.

Formulation 1: DMAC and Methylcellulose Vehicle[7]

- Materials:
  - INCB059872 tosylate powder
  - N,N-dimethylacetamide (DMAC)
  - 5% Methylcellulose solution
  - Sterile microcentrifuge tubes
  - Vortex mixer
- Procedure:
  - Calculate the required amount of INCB059872 tosylate based on the desired dose (e.g., 10 mg/kg) and the number and average weight of the mice to be treated.



- Weigh the calculated amount of INCB059872 tosylate and place it in a sterile microcentrifuge tube.
- Dissolve the INCB059872 tosylate powder in a small volume of DMAC.
- Once fully dissolved, dilute the solution with a 5% methylcellulose solution to the final desired concentration.
- Vortex the solution thoroughly to ensure a homogenous suspension.

Formulation 2: DMSO, PEG300, Tween-80, and Saline Vehicle[8]

- Materials:
  - INCB059872 tosylate powder
  - Dimethyl sulfoxide (DMSO)
  - Polyethylene glycol 300 (PEG300)
  - Tween-80
  - Sterile Saline (0.9% NaCl)
  - Sterile conical tubes
  - Vortex mixer
- Procedure:
  - Prepare a stock solution of INCB059872 tosylate in DMSO (e.g., 50 mg/mL).
  - In a sterile conical tube, add the required volume of the DMSO stock solution.
  - Sequentially add the following solvents, ensuring thorough mixing after each addition:
    - 400 μL of PEG300 for every 100 μL of DMSO stock.
    - **■** 50 μL of Tween-80.



- 450 μL of Saline to bring the final volume to 1 mL.
- Vortex the final solution until it is clear and homogenous. This protocol yields a solution of at least 5 mg/mL.

### In Vivo Administration Protocol in C57BL/6J Mice

This protocol outlines the daily oral gavage of INCB059872 to C57BL/6J mice. All animal procedures should be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

- Animal Model:
  - Female C57BL/6J mice, 6-8 weeks old.[7]
- Acclimatization:
  - Allow mice to acclimatize to the animal facility for at least one week prior to the start of the experiment.
- Dosing and Administration:
  - Animal Weight: Weigh each mouse daily before dosing to accurately calculate the required volume of the INCB059872 solution.
  - Dosage: 10 mg/kg body weight.[7][8][9]
  - Administration Route: Oral gavage.
  - Dosing Schedule: Administer the dose once daily for the desired duration of the study (e.g., up to 6 days).[7]
  - Procedure:
    - Gently restrain the mouse.
    - Insert a proper-sized oral gavage needle into the esophagus.
    - Slowly administer the calculated volume of the INCB059872 solution.



Monitor the animal for any signs of distress post-administration.

# Endpoint Analysis: Hematological and Bone Marrow Assessment

To evaluate the in vivo effects of INCB059872, peripheral blood and bone marrow can be collected for analysis.

- Complete Blood Count (CBC):
  - Collect peripheral blood via tail vein or cardiac puncture into EDTA-coated tubes.
  - Analyze the blood samples using a hematology analyzer to determine platelet counts and other hematological parameters.
- Single-Cell RNA Sequencing (scRNA-seq) of Bone Marrow:
  - Euthanize mice at the designated time points.
  - Isolate femurs and tibias.
  - Flush the bone marrow with appropriate buffer (e.g., PBS with 2% FBS).
  - Prepare a single-cell suspension of the bone marrow.
  - Perform red blood cell lysis.
  - Isolate lineage-negative (Lin-) bone marrow cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
  - Proceed with a single-cell library preparation protocol (e.g., 10x Genomics Chromium)
    followed by sequencing.
  - Bioinformatic analysis can then be used to identify changes in bone marrow progenitor populations.[4][5][7]





Click to download full resolution via product page

**Caption:** Experimental workflow for INCB059872 administration in C57BL/6J mice.

## **Concluding Remarks**

The protocols and data presented herein provide a comprehensive guide for the administration and evaluation of **INCB059872 tosylate** in C57BL/6J mice. Adherence to these detailed methodologies will aid in achieving reproducible and reliable experimental outcomes. Researchers should always adapt these protocols to their specific experimental design and ensure compliance with all institutional and regulatory guidelines for animal research.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. salariuspharma.com [salariuspharma.com]
- 2. Isolation of Mouse Bone Marrow Niche Cells for Single-Cell Sequencing PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GFI1 tethers the NuRD complex to open and transcriptionally active chromatin in myeloid progenitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LSD1/KDM1A and GFI1B repress endothelial fate and induce hematopoietic fate in induced pluripotent stem cell-derived hemogenic endothelium PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GFI1B and LSD1 repress myeloid traits during megakaryocyte differentiation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for INCB059872 Tosylate Administration in C57BL/6J Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623893#incb059872-tosylate-administration-in-c57bl-6j-mice]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com